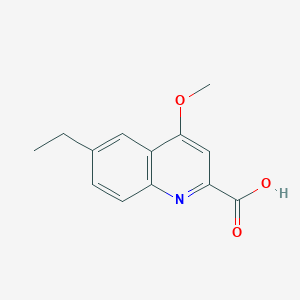
6-Ethyl-4-methoxyquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4-methoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H13NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 6-Ethyl-4-methoxyquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a quinoline derivative.
Ethylation: Introduction of an ethyl group at the 6-position of the quinoline ring.
Methoxylation: Introduction of a methoxy group at the 4-position.
Carboxylation: Introduction of a carboxylic acid group at the 2-position.
The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis.
Chemical Reactions Analysis
6-Ethyl-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethyl-4-methoxyquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Ethyl-4-methoxyquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: Lacks the ethyl and methoxy groups, leading to different chemical properties and reactivity.
4-Methoxyquinoline-2-carboxylic acid: Lacks the ethyl group, which affects its biological activity and synthesis.
6-Ethylquinoline-2-carboxylic acid: Lacks the methoxy group, resulting in different chemical behavior and applications.
The presence of both ethyl and methoxy groups in this compound makes it unique and provides distinct advantages in certain chemical reactions and applications.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-ethyl-4-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-3-8-4-5-10-9(6-8)12(17-2)7-11(14-10)13(15)16/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
HGLIPEJCHCJBKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


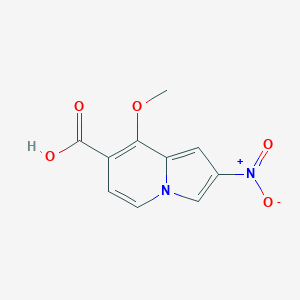
![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)
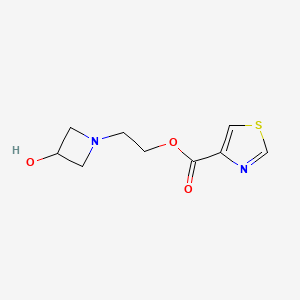

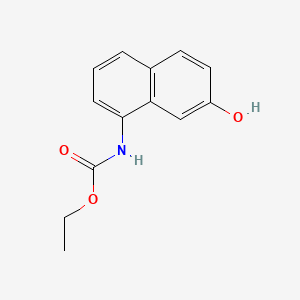

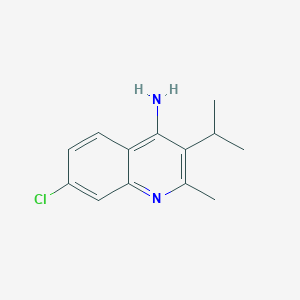
![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
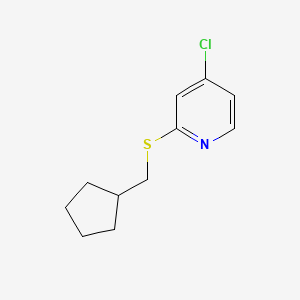


![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)
![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)
![(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B11877354.png)
